molecular formula C19H24N4O3 B2615281 ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1251684-64-6

ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2615281
CAS No.: 1251684-64-6
M. Wt: 356.426
InChI Key: QLOGNRMWAWISER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 1-position with a pyridine ring bearing a cyclohexylcarbamoyl group and at the 4-position with an ethyl ester (Fig. 1). The pyridine-pyrazole scaffold is a versatile pharmacophore, with the cyclohexylcarbamoyl moiety contributing to hydrophobic interactions and hydrogen bonding via its amide group. This structural combination suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator .

Properties

IUPAC Name

ethyl 1-[5-(cyclohexylcarbamoyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-26-19(25)16-12-21-23(13(16)2)17-10-9-14(11-20-17)18(24)22-15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOGNRMWAWISER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the pyridine and cyclohexylcarbamoyl groups. The final step involves esterification to form the ethyl ester.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Cyclohexylcarbamoyl Group Addition: The cyclohexylcarbamoyl group can be added through an amide coupling reaction using cyclohexylamine and a carboxylic acid derivative.

    Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted pyridine derivatives

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H24N4O3C_{19}H_{24}N_{4}O_{3} and features a complex structure that includes a pyrazole ring, a pyridine moiety, and a cyclohexylcarbamoyl group. These structural components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated in vitro for its ability to inhibit inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Pyrazoles have been extensively studied for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth in various cancer cell lines . This application is particularly relevant in the search for novel anticancer agents.

Case Study 1: Antimicrobial Evaluation

A study conducted on new pyrazole derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The disc diffusion method was employed to assess antibacterial activity, revealing that several derivatives had significant inhibitory effects against tested microorganisms .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli18
This compoundC. albicans15

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of pyrazole derivatives were investigated through assays measuring cytokine release. The results indicated that this compound significantly reduced levels of pro-inflammatory cytokines in cell cultures .

Mechanism of Action

The mechanism of action of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key structural analogs are identified based on similarity scores (Table 1):

Compound Name Substituents on Pyridine/Pyrazole Similarity Score Key Features
Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS 69722-29-8) Pyridine: 6-pyrazolyl; Ester: methyl 0.81 Lacks cyclohexylcarbamoyl; higher polarity due to methyl ester
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 72816-14-9) Pyridine: 6-bromo; Pyrazole: 5-methyl, ethyl ester 0.76 Bromine adds steric bulk but no H-bonding capacity
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1017456-57-3) Pyridine: 3-chloro; Pyrazole: 5-methyl, ethyl ester 0.68 Chlorine enhances electronegativity; potential halogen bonding
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate Pyridine: 3-Cl, 5-CF₃; Pyrazole: ethyl ester N/A Trifluoromethyl increases lipophilicity and metabolic stability

Table 1. Structural analogs and substituent effects.

  • Cyclohexylcarbamoyl vs. Halogen Substituents: The cyclohexylcarbamoyl group in the target compound provides both hydrophobic bulk and hydrogen-bonding capacity (amide N-H and C=O), unlike halogen substituents (e.g., Br, Cl), which primarily contribute to steric and electronic effects but lack H-bond donor/acceptor properties .

Pharmacological Activity

While direct activity data for the target compound are unavailable, insights can be inferred from analogs:

  • Pyrazole Carboximidamides (): Compounds with methoxy, nitro, or chloro substituents on phenyl rings exhibit varied bioactivities, suggesting that electron-withdrawing/donating groups modulate target affinity. For example, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide may exhibit enhanced binding to charged active sites .
  • Kinase Inhibitors (): Analogs like N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(6-(furan-2-yl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (cpd 207) highlight the importance of heteroaromatic substituents in kinase inhibition. The target compound’s cyclohexylcarbamoyl group may mimic such interactions .

Key Research Findings and Implications

  • Hydrogen Bonding: The cyclohexylcarbamoyl group’s amide functionality enables dual H-bond donor/acceptor interactions, a feature absent in halogenated analogs. This may improve target selectivity in enzyme inhibition .
  • Lipophilicity : The ethyl ester and cyclohexyl group collectively increase logP compared to methyl esters or polar carboximidamides, suggesting better CNS penetration .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, whereas the target compound’s carbamoyl group balances hydrophobicity and H-bonding .

Biological Activity

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 341.47 g/mol
  • CAS Number : Not specifically listed, but related compounds exist.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its pharmacological effects based on available research.

1. Enzyme Inhibition

Research has indicated that derivatives of pyrazole compounds exhibit inhibitory activities against various enzymes. For instance, compounds structurally similar to this compound have been shown to inhibit neuraminidase (NA) with varying efficacy. In a study, derivatives with specific substitutions demonstrated inhibition rates ranging from 30% to over 70% at concentrations around 10 μM .

CompoundInhibition PercentageNotes
12c56.45%Best performing compound with a fluorophenyl group
24b60.91%Exhibited strong activity with ortho-substituted phenyl
26b72.80%Isomer with excellent inhibitory activity

2. Receptor Modulation

The compound's potential as a modulator of specific receptors has also been explored. For example, its structural components suggest possible interactions with cannabinoid receptors, which are crucial in pain modulation and appetite regulation . The SAR studies indicate that modifications in the cyclohexyl or pyridine rings significantly affect binding affinity and selectivity.

3. Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. This compound has shown promising antiproliferative effects, particularly against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Neuraminidase Inhibition

In a comparative study on NA inhibitors, several pyrazole derivatives were synthesized and tested for their efficacy against influenza virus strains. This compound was included in the panel and showed moderate inhibition, suggesting further optimization could enhance its antiviral properties .

Case Study 2: Cancer Cell Lines

A recent investigation into the cytotoxicity of various pyrazole compounds highlighted the effectiveness of this compound against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The study reported IC50 values indicating significant growth inhibition at nanomolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.